3-Methylbenzoyl chloride

Vue d'ensemble

Description

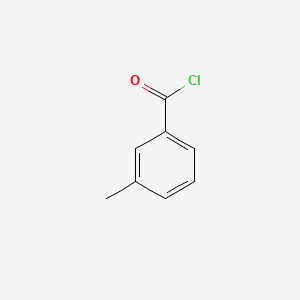

Chlorure de m-toluoyle: , également connu sous le nom de chlorure de 3-méthylbenzoyle, est un composé organique de formule moléculaire C8H7ClO. Il s'agit d'un liquide incolore à jaune pâle principalement utilisé comme réactif en synthèse organique. Le composé est connu pour son efficacité dans la dérivatisation des amines, ce qui le rend précieux dans diverses applications analytiques et synthétiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorure de m-toluoyle est généralement synthétisé à partir de l'acide m-toluique par réaction avec le chlorure de thionyle (SOCl2). L'équation chimique équilibrée de cette réaction est :

C8H8O2+SOCl2→C8H7ClO+SO2+HCl

Cette réaction est réalisée sous reflux, souvent en présence d'un catalyseur tel que la diméthylformamide (DMF), qui facilite la formation du chlorure d'acyle .

Méthodes de production industrielle : Dans les environnements industriels, le chlorure de m-toluoyle est produit en utilisant des méthodes similaires, mais à plus grande échelle. La réaction est soigneusement contrôlée pour garantir un rendement élevé et la pureté du produit. L'utilisation d'équipements et de techniques avancés permet de gérer la nature exothermique de la réaction et la manipulation de sous-produits dangereux comme le dioxyde de soufre et le chlorure d'hydrogène .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorure de m-toluoyle subit plusieurs types de réactions chimiques, notamment :

Substitution nucléophile : Il réagit avec les nucléophiles tels que les amines pour former des amides.

Hydrolyse : Il réagit avec l'eau pour former de l'acide m-toluique et de l'acide chlorhydrique.

Réduction : Il peut être réduit en acide m-toluique en utilisant des agents réducteurs.

Réactifs et conditions courants :

Amines : Réagit avec les amines primaires et secondaires pour former des amides.

Eau : Réaction d'hydrolyse en conditions aqueuses.

Agents réducteurs : Tels que l'hydrure de lithium et d'aluminium (LiAlH4) pour les réactions de réduction.

Principaux produits formés :

Amides : Formés à partir de réactions avec les amines.

Acide m-toluique : Formé à partir de réactions d'hydrolyse et de réduction.

Applications de recherche scientifique

Le chlorure de m-toluoyle a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif de dérivatisation pour l'analyse des amines par chromatographie liquide haute performance (CLHP).

Biologie : Employé dans la synthèse de divers composés biologiquement actifs.

Médecine : Utilisé dans la préparation de produits pharmaceutiques et d'intermédiaires pharmaceutiques.

Industrie : Appliqué dans la production de produits agrochimiques, de colorants et de polymères

Mécanisme d'action

Le principal mécanisme d'action du chlorure de m-toluoyle implique une attaque nucléophile par les amines, conduisant à la formation d'amides. La réaction se déroule par la formation d'un intermédiaire tétraédrique, qui s'effondre ensuite pour libérer de l'acide chlorhydrique et former le produit amide. Ce mécanisme est facilité par la nature électron-attracteur du groupe carbonyle, qui rend le carbone du carbonyle plus susceptible à l'attaque nucléophile .

Applications De Recherche Scientifique

Derivatization Agent in Analytical Chemistry

3-Methylbenzoyl chloride is widely used as a derivatization agent for the determination of amines in environmental samples. It has been utilized in High-Performance Liquid Chromatography (HPLC) methods for detecting C1-C4 aliphatic amines in air samples. The derivatization process enhances the sensitivity and specificity of the analysis, allowing for more accurate quantification of these compounds in complex matrices .

Synthesis of Pharmaceutical Compounds

The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. For instance, it has been used in reactions to produce cinnoline derivatives that act as inhibitors of human neutrophil elastase, which is relevant for treating inflammatory diseases . Additionally, it plays a role in synthesizing other bioactive molecules through acylation reactions, contributing to drug development efforts .

Production of Agrochemicals

This compound is also employed in the manufacture of crop protection agents. Its ability to participate in acylation reactions makes it suitable for synthesizing herbicides and pesticides that are essential for modern agriculture . The compound's reactivity allows for the modification of existing chemical structures to enhance biological activity against pests.

Case Study 1: Determination of Atmospheric Ammonia

In a study focused on environmental monitoring, this compound was utilized to derivatize atmospheric ammonia. The resulting derivatives were analyzed using HPLC-UV detection methods. This approach demonstrated high sensitivity and selectivity, proving effective for monitoring ammonia levels in various environmental conditions .

Case Study 2: Synthesis of Cinnoline Derivatives

Research involving the synthesis of cinnoline derivatives revealed that this compound could be effectively used alongside potassium carbonate in anhydrous DMF (N,N-Dimethylformamide) to yield significant quantities of desired products. The study highlighted its efficiency as a reagent, achieving yields up to 61% under optimized conditions .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Analytical Chemistry | Derivatization agent for amines; enhances HPLC detection sensitivity |

| Pharmaceuticals | Intermediate for synthesizing bioactive compounds; used in anti-inflammatory drug development |

| Agrochemicals | Key component in producing herbicides and pesticides |

Mécanisme D'action

The primary mechanism of action of m-toluoyl chloride involves nucleophilic attack by amines, leading to the formation of amides. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the amide product. This mechanism is facilitated by the electron-withdrawing nature of the carbonyl group, which makes the carbonyl carbon more susceptible to nucleophilic attack .

Comparaison Avec Des Composés Similaires

Composés similaires :

Chlorure de p-toluoyle : Structure similaire mais avec le groupe méthyle en position para.

Chlorure d'o-toluoyle : Structure similaire mais avec le groupe méthyle en position ortho.

Chlorure de benzoyle : Manque le groupe méthyle sur le cycle benzénique.

Unicité : Le chlorure de m-toluoyle est unique en raison de la position du groupe méthyle sur le cycle benzénique, qui influence sa réactivité et les types de dérivés qu'il peut former. Cet isomère de position permet la synthèse de composés spécifiques qui peuvent ne pas être facilement accessibles en utilisant d'autres chlorures de toluoyle .

Activité Biologique

3-Methylbenzoyl chloride, also known as m-toluoyl chloride, is an aromatic acyl chloride with the chemical formula CHClO and a CAS number of 1711-06-4. This compound has garnered attention for its diverse applications in organic synthesis, particularly as a reagent for the derivatization of amines and in the synthesis of pharmaceuticals and agrochemicals. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Weight : 154.59 g/mol

- Appearance : Colorless to light brown liquid

- Synthesis : Commonly synthesized through the reaction of m-toluic acid with thionyl chloride under controlled conditions .

Biological Activity Overview

This compound exhibits significant biological activity primarily due to its reactivity as an acylating agent. Its biological implications can be categorized into several key areas:

-

Inhibition of Enzymatic Activity :

- Research indicates that derivatives of this compound can act as inhibitors for certain enzymes, including human neutrophil elastase. A study demonstrated that cinnoline derivatives synthesized using this compound showed promising inhibitory effects on elastase, which is implicated in inflammatory processes .

- Pharmaceutical Applications :

- Toxicological Profile :

Case Study 1: Synthesis of Cinnoline Derivatives

In a study focused on developing inhibitors for human neutrophil elastase, researchers utilized this compound to synthesize cinnoline derivatives. The reaction involved stirring 0.46 mmol of the compound with KCO and other reagents at elevated temperatures, yielding compounds with notable inhibitory activity against elastase .

Case Study 2: Derivatization Reactions

Another significant application is its role in derivatization reactions for amines. The efficiency of this compound in forming stable derivatives has been documented, highlighting its utility in creating compounds with enhanced biological properties .

Table 1: Summary of Biological Activities

Table 2: Synthesis Conditions for Derivatives

Propriétés

IUPAC Name |

3-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOYYHYBFSYOSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061905 | |

| Record name | Benzoyl chloride, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1711-06-4 | |

| Record name | 3-Methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1711-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Toluoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-toluoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-TOLUOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2VJW4350K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of m-Toluoyl chloride in scientific research?

A1: m-Toluoyl chloride is primarily used as a derivatizing agent for analytical purposes. It reacts with various functional groups, such as amines, alcohols, and thiols, to form stable derivatives that are more amenable to analysis techniques like HPLC and GC. For example, it's used in the determination of ethylenediamine in plasma and urine [, ] and S,S-enantiomer in (1R,2R)-(-)-1,2-cyclohexanediamine [].

Q2: What is the reaction mechanism of m-Toluoyl chloride with amines?

A2: m-Toluoyl chloride reacts with amines through a nucleophilic acyl substitution mechanism. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of an amide bond and the release of hydrochloric acid. This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the HCl formed.

Q3: How does m-Toluoyl chloride contribute to the synthesis of complex molecules?

A4: m-Toluoyl chloride serves as a building block in organic synthesis, particularly in the creation of heterocycles. For example, it's employed in the synthesis of oxocalix[1]heterocycle[2]arenes, which are macrocyclic compounds with diverse applications [, ]. It was also used in the synthesis of N-(m-Toluoyl) indigo, a dye with potential near-infrared applications [].

Q4: Are there alternative synthesis routes to compounds typically derived from m-Toluoyl chloride?

A5: Yes, alternative synthetic routes may exist. For instance, isopropyl phenylcarbamate, which can be synthesized from m-toluoyl chloride, can also be obtained from benzoyl chloride through the Curtius rearrangement of benzazide [].

Q5: Have any unique structural features been observed in compounds synthesized using m-Toluoyl chloride?

A6: Yes, research on calix[1]benzimidazol-2-one[2]arene, synthesized using m-Toluoyl chloride, revealed a unique network of hydrogen bonds within its crystal structure, influencing its conformation and interactions [, ].

Q6: What is known about the stability of m-Toluoyl chloride derivatives?

A7: Research on 2-aryl-4H-3,1-benzoxazin-4-ones, synthesized using m-Toluoyl chloride, revealed unexpected instability, with the compounds undergoing ring-opening hydrolysis []. This highlights the importance of considering the stability of m-Toluoyl chloride derivatives in specific chemical environments.

Q7: Are there any reported applications of m-Toluoyl chloride in material science?

A8: While not extensively studied, m-Toluoyl chloride has been explored for its potential in modifying natural materials. One study investigated its use in conjunction with silica from bamboo leaf ash to modify shellac, examining the microbial effects of this modified material on pulai wood [].

Q8: Has computational chemistry been used to study m-Toluoyl chloride and its reactions?

A9: Yes, density functional theory (DFT) calculations have been employed to study the frontier orbitals (HOMO/LUMO) of m-Toluoyl chloride and related reactants. These calculations help understand the reactivity and selectivity of the compound in different reactions, such as the formation of diamides versus benzimidazoles [].

Q9: What spectroscopic techniques are commonly used to characterize m-Toluoyl chloride and its derivatives?

A9: Various spectroscopic methods are employed to characterize m-Toluoyl chloride and its derivatives, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR): Provides structural information and confirms the formation of desired products [, , ].

- Infrared (IR) spectroscopy: Identifies functional groups and confirms the presence of characteristic bonds, such as carbonyl groups in amides [, , ].

- Mass spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in structural elucidation [, ].

- UV-Vis spectroscopy: Used to characterize the absorption and fluorescence properties of derivatives, particularly in the context of dye development [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.